REACTION_CXSMILES
|
Br[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([OH:12])[CH:10]=2)[CH:5]=[C:4]([Br:13])[C:3]=1[OH:14].[Sn].O>CC(O)=O.Cl>[Br:13][C:4]1[C:3]([OH:14])=[CH:2][C:11]2[C:6]([CH:5]=1)=[CH:7][CH:8]=[C:9]([OH:12])[CH:10]=2 |f:3.4,^3:14|
|
Name
|
|
Quantity
|
48.76 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C(=CC2=CC=C(C=C12)O)Br)O
|
Name
|
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
17.48 g
|
Type
|
reactant
|
Smiles
|
[Sn]
|
Name
|
AcOH HCl
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)O.Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred vigorously at room temperature for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
is stirred for an additional 4 h, at which point it
|
Duration
|
4 h
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
WAIT
|
Details
|
is continued overnight
|
Duration
|
8 (± 8) h
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer is dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to afford a sticky beige solid
|
Type
|
CUSTOM
|
Details
|
The solid is triturated with DCM
|
Type
|
FILTRATION
|
Details
|
filtered
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=CC2=CC(=CC=C2C1)O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |